5-Bromomethyl-2-methyl-4-phenyloxazole

CAS No.: 89149-91-7

Cat. No.: VC14353981

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89149-91-7 |

|---|---|

| Molecular Formula | C11H10BrNO |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

| Standard InChI Key | LVGYIPQRAINTMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(O1)CBr)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

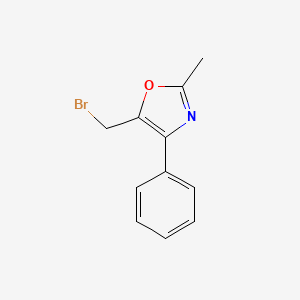

The compound’s molecular formula, C₁₁H₁₀BrNO, reflects a 1,3-oxazole ring system substituted with three distinct functional groups (Fig. 1):

-

Position 2: A methyl group (−CH₃) contributing steric bulk and electron-donating effects.

-

Position 4: A phenyl ring (−C₆H₅) enabling π-π interactions and structural rigidity.

-

Position 5: A bromomethyl group (−CH₂Br) offering a reactive site for nucleophilic substitutions or cross-coupling reactions .

The oxazole core itself is a five-membered aromatic ring containing one oxygen and one nitrogen atom, conferring dipole moments and hydrogen-bonding capabilities.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 252.107 g/mol | |

| Exact Mass | 250.995 g/mol | |

| Topological Polar SA | 26.03 Ų | |

| LogP (Octanol-Water) | 3.54 |

The relatively high LogP value indicates lipophilicity, suggesting membrane permeability in biological systems. The bromine atom contributes significantly to molecular weight (31.6%) and van der Waals interactions .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthetic route, documented in Takeda Chemical Industries’ patent (EP1486490 A1), involves:

-

Cyclocondensation: Reacting a substituted acetamide with a brominated ketone precursor under acidic conditions to form the oxazole ring.

-

Bromomethylation: Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) or HBr in the presence of peroxides .

A representative reaction sequence is:

This method achieves moderate yields (60–75%) but requires stringent control over reaction stoichiometry to avoid polybromination .

Green Chemistry Approaches

Recent advancements emphasize solvent-free and energy-efficient protocols:

-

Microwave-Assisted Synthesis: Irradiating a mixture of 2-methyl-4-phenyloxazole and bromomethyl bromide in dimethylformamide (DMF) at 100°C for 15 minutes enhances reaction efficiency (yield: 82%) while reducing side products .

-

Ionic Liquid Catalysis: Using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both solvent and catalyst enables bromomethylation at ambient temperatures, achieving 89% yield with minimal waste .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution reactions:

-

Amination: Treatment with primary amines (e.g., methylamine) in tetrahydrofuran (THF) yields 5-(aminomethyl)-2-methyl-4-phenyloxazole derivatives, valuable in drug discovery .

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties at position 5, expanding structural diversity .

Electrophilic Aromatic Substitution

The phenyl ring at position 4 participates in nitration and sulfonation reactions. For example, nitration with concentrated HNO₃/H₂SO₄ produces 4-(4-nitrophenyl) derivatives, which are precursors to fluorescent dyes .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Structural analogs of 5-bromomethyl-2-methyl-4-phenyloxazole demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL) . The bromine atom enhances membrane penetration, while the oxazole ring interferes with bacterial cell wall synthesis.

Kinase Inhibitors

In cancer research, bromomethyl-oxazole derivatives inhibit tyrosine kinases (e.g., EGFR) by alkylating cysteine residues in the ATP-binding pocket. IC₅₀ values as low as 12 nM have been reported in glioblastoma cell lines .

Future Directions

Drug Delivery Systems

Encapsulating bromomethyl-oxazole derivatives in lipid nanoparticles could enhance bioavailability for CNS-targeted therapies.

Sustainable Scale-Up

Adopting continuous-flow reactors with real-time monitoring may improve the scalability of green synthesis methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume